2-Fluorobenzo[d]oxazol-4-amine
Description
2-Fluorobenzo[d]oxazol-4-amine is a fluorinated heterocyclic compound featuring a benzoxazole core substituted with a fluorine atom at the 2-position and an amine group at the 4-position. The benzoxazole scaffold is notable for its electron-deficient aromatic system, which enhances its utility in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H5FN2O |
|---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
2-fluoro-1,3-benzoxazol-4-amine |
InChI |
InChI=1S/C7H5FN2O/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H,9H2 |
InChI Key |
FHXVPLWGDAHNHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobenzo[d]oxazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-fluoroaniline with cyanogen bromide, followed by cyclization in the presence of a base. Another method involves the use of 2-fluorophenyl isocyanate, which undergoes cyclization with hydroxylamine to form the desired oxazole ring .
Industrial Production Methods
Industrial production of 2-Fluorobenzo[d]oxazol-4-amine often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Fluorobenzo[d]oxazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Fluorobenzo[d]oxazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2-Fluorobenzo[d]oxazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of biological pathways. For example, it may inhibit quorum sensing in bacteria, thereby reducing their virulence and ability to form biofilms . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogen-Substituted Analogues
2-Chlorobenzo[d]oxazol-4-amine
- Structural Difference : Chlorine replaces fluorine at the 2-position.
- Physicochemical Properties : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine increase lipophilicity (logP) and may reduce solubility.
- Biological Activity: Chlorinated benzoxazole derivatives are widely used in antimicrobial and anticancer agents.
- Commercial Availability : Supplied by multiple vendors, indicating industrial relevance .
2-(Trifluoromethyl)benzo[d]oxazol-4-amine
- Structural Difference : A bulkier trifluoromethyl (-CF₃) group replaces fluorine.
- Applications : Trifluoromethyl groups are common in agrochemicals and CNS-targeting drugs due to their metabolic stability .
4-Bromobenzo[d]oxazol-2-amine
- Structural Difference : Bromine is at the 4-position instead of fluorine at the 2-position.
- Physicochemical Properties : Bromine’s polarizability increases molecular weight (213.03 g/mol) and may enhance halogen bonding in crystal engineering or receptor interactions.
- Research Use : Marketed as a research chemical for structural studies .
Data Table: Key Properties of 2-Fluorobenzo[d]oxazol-4-amine and Analogues
| Compound | Substituent (Position) | Molecular Weight (g/mol) | LogP (Predicted) | Key Applications |
|---|---|---|---|---|
| 2-Fluorobenzo[d]oxazol-4-amine | -F (2) | 152.14 | ~1.2 | Pharmaceutical intermediates |
| 2-Chlorobenzo[d]oxazol-4-amine | -Cl (2) | 168.59 | ~1.8 | Antimicrobial research |
| 2-(Trifluoromethyl)benzo[d]oxazol-4-amine | -CF₃ (2) | 202.15 | ~2.5 | Agrochemicals, CNS drugs |
| 2-Butylbenzo[d]oxazol-4-amine | -C₄H₉ (2) | 190.24 | ~3.0 | Lipid-soluble formulations |
| 4-Bromobenzo[d]oxazol-2-amine | -Br (4) | 213.03 | ~1.9 | Structural studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
